1-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.
Preparation Methods
The synthesis of 1-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methyl]pyrrolidine-2-carboxylic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with pyrrolidine-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of anhydrous potassium carbonate in dry acetone at 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular processes and disease mechanisms.
Medicine: Research has shown its potential in developing therapeutic agents for diseases such as arthritis, atherosclerosis, and cancer.
Industry: The compound’s properties are explored for use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methyl]pyrrolidine-2-carboxylic acid involves the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and inhibit the NF-κB pathway, which is involved in inflammation and immune responses. These actions contribute to its antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
1-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methyl]pyrrolidine-2-carboxylic acid can be compared with other coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anticancer properties.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Exhibits anticancer properties and is used in medicinal chemistry.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate:
Properties
IUPAC Name |
1-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-7-14(19)22-15-10(9)4-5-13(18)11(15)8-17-6-2-3-12(17)16(20)21/h4-5,7,12,18H,2-3,6,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJPYVYHVUZGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCC3C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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